1-Aminobutyl oleate
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Overview
Description
1-Aminobutyl oleate is an organic compound with the molecular formula C22H43NO2. It is a fatty acid ester derived from oleic acid and 1-aminobutanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminobutyl oleate can be synthesized through the esterification of oleic acid with 1-aminobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Aminobutyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohols and amines derived from this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminobutyl oleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-aminobutyl oleate involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing oleic acid and 1-aminobutanol, which may exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl oleate: A fatty acid ester with similar chemical properties but lacks the amino group.
Ethanolamine oleate: Contains an ethanolamine group instead of 1-aminobutanol, used as a sclerosing agent in medicine
Uniqueness
1-Aminobutyl oleate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions.
Properties
CAS No. |
71607-50-6 |
---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
1-aminobutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-22(24)25-21(23)19-4-2/h11-12,21H,3-10,13-20,23H2,1-2H3/b12-11- |
InChI Key |
SBJNWEHQBBAMQJ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCC)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCC)N |
Origin of Product |
United States |
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